An In-depth Technical Guide to the Chemical Properties and Structure of 2-Chloropropene
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Chloropropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloropropene (CH₂=C(Cl)CH₃), also known as isopropenyl chloride, is a volatile, colorless liquid and a reactive organochlorine compound.[1] As a versatile chemical intermediate, it serves as a precursor in the synthesis of various organic compounds, polymers, and potentially in the development of agrochemicals and pharmaceuticals.[2][3][4] This technical guide provides a comprehensive overview of the core chemical properties, structural characteristics, and reactivity of 2-chloropropene, intended for a scientific audience. The information is presented to facilitate its application in research and development, with a focus on structured data, and foundational reaction mechanisms.
Chemical and Physical Properties
2-Chloropropene is a highly flammable liquid with a characteristic pungent odor.[3] It is less dense than water and exhibits insolubility in aqueous solutions, while being soluble in common organic solvents such as ether, acetone, benzene, and chloroform.[1][3] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of 2-Chloropropene
| Property | Value | Reference |
| Molecular Formula | C₃H₅Cl | [1][2] |
| Molecular Weight | 76.52 g/mol | [1][2] |
| Appearance | Clear, colorless volatile liquid | [1][5] |
| Density | 0.9017 g/cm³ at 20 °C | [1] |
| Boiling Point | 22.6 °C at 760 mmHg | [1] |
| Melting Point | -137.4 °C | [1] |
| Flash Point | -20 °C | [2] |
| Vapor Pressure | 828 mmHg at 25°C | [2] |
| Vapor Density | 2.63 (Air = 1) | [1] |
| Refractive Index (n₂₀/D) | 1.395 - 1.3973 | [2][6] |
| Solubility | Insoluble in water; Soluble in ether, acetone, benzene, chloroform | [1][3] |
| Log P | 2.00 | [1] |
Chemical Structure
The structure of 2-chloropropene consists of a three-carbon propylene chain with a chlorine atom substituted at the second carbon and a double bond between the first and second carbons.[4] This arrangement gives rise to its characteristic reactivity as a vinyl halide.
Spectroscopic Data
The structural features of 2-chloropropene can be elucidated through various spectroscopic techniques. A summary of typical spectroscopic data is presented in Table 2.
Table 2: Spectroscopic Data for 2-Chloropropene
| Spectroscopic Method | Observed Peaks / Signals |
| ¹H NMR | Three distinct signals corresponding to the methyl protons, and the two non-equivalent vinylic protons. |
| ¹³C NMR | Signals for the methyl carbon, the chlorinated vinylic carbon, and the terminal vinylic carbon. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H (alkene and alkane), C=C, and C-Cl stretching vibrations. |
| Mass Spectrometry (MS) | Molecular ion peak and fragmentation patterns corresponding to the loss of a chlorine atom and other fragments. |
Reactivity and Stability
2-Chloropropene is a moderately to very reactive compound, a characteristic attributed to the presence of the double bond and the chlorine atom.[5] It is a highly flammable liquid and its vapors can form explosive mixtures with air.[5]
The compound is incompatible with strong oxidizing and reducing agents.[1] Halogenated aliphatic compounds like 2-chloropropene can react with some metals to form dangerous products and may react violently with aluminum.[1][5] Low molecular weight haloalkenes such as 2-chloropropene are susceptible to peroxidation and may undergo violent polymerization.[1][5]
Experimental Protocols
Synthesis of 2-Chloropropene
A common laboratory-scale synthesis of 2-chloropropene involves the dehydrohalogenation of 1,2-dichloropropane.
Protocol: Dehydrohalogenation of 1,2-Dichloropropane
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Apparatus Setup: A round-bottom flask is equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser. The top of the condenser is connected to a gas outlet or a cold trap to collect the volatile product.
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Reagents: Place a solution of potassium hydroxide in ethanol in the round-bottom flask.
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Reaction: While stirring vigorously, add 1,2-dichloropropane dropwise from the dropping funnel to the ethanolic potassium hydroxide solution. The reaction is typically exothermic and may require cooling to control the rate.
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Product Collection: 2-Chloropropene, being volatile, will distill out of the reaction mixture as it is formed. Collect the distillate in a cooled receiver.
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Purification: The crude product can be purified by washing with water to remove any remaining ethanol and potassium hydroxide, followed by drying over a suitable drying agent (e.g., anhydrous calcium chloride) and subsequent fractional distillation.
Free-Radical Polymerization of 2-Chloropropene
2-Chloropropene can undergo polymerization to form poly(2-chloropropene). This process is typically initiated by a free-radical initiator.
Protocol: Free-Radical Polymerization
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Monomer Preparation: The 2-chloropropene monomer should be purified to remove any inhibitors, typically by washing with an aqueous base solution, followed by water, and then drying.
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Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, a reflux condenser, and an inlet for an inert gas, place the purified 2-chloropropene monomer. A suitable solvent can be used if solution polymerization is desired.
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Initiator Addition: Add a free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to the monomer. The amount of initiator will influence the molecular weight of the resulting polymer.
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Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature that will cause the decomposition of the initiator (typically 60-80°C for AIBN). The polymerization is allowed to proceed for a set period, during which the viscosity of the solution will increase.
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Termination and Isolation: The polymerization can be terminated by cooling the reaction mixture. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol).
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Purification: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator, and then dried under vacuum.
Key Reactions of 2-Chloropropene
The reactivity of 2-chloropropene is dominated by its carbon-carbon double bond, making it susceptible to electrophilic addition reactions.
Electrophilic Addition
The double bond in 2-chloropropene readily undergoes electrophilic addition. For example, the addition of hydrogen halides (HX) proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon with more hydrogen atoms, leading to the formation of a more stable carbocation.
Applications in Research and Development
2-Chloropropene is a valuable building block in organic synthesis. Its reactivity allows for the introduction of the isopropenyl group into molecules. It is used as an intermediate in the production of various chemicals, including acrylic acid and acrylonitrile.[2] In the pharmaceutical and agrochemical industries, its reactive nature enables its use as a starting material for the synthesis of a diverse range of compounds with potential biological activity.[2][3]
Safety and Handling
2-Chloropropene is a hazardous substance and must be handled with appropriate safety precautions. It is extremely flammable and toxic if swallowed or in contact with skin.[1] It can cause skin irritation and is irritating to the eyes and respiratory system.[1][6] Handling should be performed in a well-ventilated area, away from sources of ignition, and while wearing appropriate personal protective equipment, including gloves and safety goggles.[6] Due to its potential to form peroxides, it should be stored under controlled conditions, typically refrigerated.[2]
References
- 1. Sciencemadness Discussion Board - Synthesis of 2 Chloropropane? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Sciencemadness Discussion Board - Synthesis of 2-chloropropane - Powered by XMB 1.9.11 [sciencemadness.org]
